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Compound of Interest

Compound Name: SMANT hydrochloride

Cat. No.: B1146506 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of Amantadine hydrochloride and placebo in preclinical antiviral trials.

The data presented is compiled from multiple in vitro studies, offering insights into the

compound's efficacy and mechanism of action against various viruses.

Amantadine hydrochloride, a compound initially developed as an antiviral agent for influenza A,

has been the subject of numerous preclinical studies to evaluate its efficacy against a range of

viruses. These in vitro investigations, when compared against a placebo or control group,

provide foundational data on its potential as a therapeutic agent. While the term "SMANT
hydrochloride" does not correspond to a recognized compound in the scientific literature, it is

likely a reference to Amantadine hydrochloride, which is currently under investigation in the

MND-SMANT clinical trial for Motor Neurone Disease. This guide focuses on the available

preclinical antiviral data for Amantadine hydrochloride.

In Vitro Efficacy of Amantadine Hydrochloride
Preclinical in vitro studies have demonstrated the antiviral activity of Amantadine hydrochloride

against several viruses, most notably influenza A. More recent research has also explored its

effects on other viruses, including SARS-CoV-2 and Zika virus. The primary measure of

efficacy in these studies is the half-maximal inhibitory concentration (IC50), which indicates the

concentration of the drug required to inhibit 50% of viral replication.
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Summary of In Vitro Antiviral Activity

Virus Cell Line Assay Type
Amantadine
HCl IC50
(µM)

Placebo/Co
ntrol

Reference

Influenza A

(amantadine-

susceptible

strains)

MDCK

Plaque

Reduction

Assay

0.062 to >50

µg/ml

Untreated

Control
[1]

SARS-CoV-2 Vero E6 qPCR 83 - 119
Untreated

Control
[2][3]

SARS-CoV-2

(MA10 strain)
Vero E6 Not Specified 180 Water Control [4]

SARS-CoV-2

Omicron
Vero E6 T/A Not Specified 106

Untreated

Control
[4]

Zika Virus

(CIET-01, MR

766,

R103451)

Vero Plaque Assay

Dose-

dependent

reduction

Untreated

Control
[5]

Cytotoxicity of Amantadine Hydrochloride
A critical aspect of preclinical evaluation is determining the cytotoxicity of a compound. The

half-maximal cytotoxic concentration (CC50) is the concentration at which 50% of the host cells

are killed. A higher CC50 value is desirable, as it indicates lower toxicity to the host cells.

Cell Line
Amantadine HCl
CC50

Placebo/Control Reference

MDCK, Vero, HEL,

A549, HeLa, HEp-2
18 to 160 µg/ml Untreated Control [1]

Mechanism of Action: Targeting Viral Ion Channels
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Amantadine hydrochloride's best-characterized mechanism of action is the inhibition of the M2

proton channel of the influenza A virus. This channel is crucial for the uncoating of the virus

within the host cell, a necessary step for viral replication. By blocking this channel, Amantadine

prevents the release of the viral genome into the cytoplasm, thereby halting the infection cycle.

[6][7] More recent in vitro studies suggest a potential for Amantadine to interact with the E

protein ion channel of coronaviruses like SARS-CoV-1, although this mechanism is less

established.[8]
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Figure 1: Mechanism of action of Amantadine hydrochloride against Influenza A.

Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in

the cited preclinical studies.

In Vitro Antiviral Assay (Plaque Reduction Assay)
Cell Culture: Madin-Darby canine kidney (MDCK) cells are cultured in appropriate media

until a confluent monolayer is formed in 6-well plates.
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Virus Infection: The cell monolayers are washed and then infected with a specific strain of

influenza A virus at a known multiplicity of infection (MOI).

Drug Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the

cells are overlaid with an agar medium containing various concentrations of Amantadine

hydrochloride or a placebo (vehicle control).

Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 2-3 days to allow

for plaque formation.

Plaque Visualization and Counting: The cells are fixed and stained with crystal violet to

visualize the plaques. The number of plaques in the drug-treated wells is compared to the

placebo-treated wells to determine the percentage of inhibition.

IC50 Calculation: The IC50 value is calculated as the concentration of Amantadine

hydrochloride that reduces the number of plaques by 50% compared to the placebo control.

Cytotoxicity Assay (MTT Assay)
Cell Seeding: Cells (e.g., Vero E6) are seeded in 96-well plates and allowed to adhere

overnight.

Compound Exposure: The cell culture medium is replaced with fresh medium containing

serial dilutions of Amantadine hydrochloride or a placebo.

Incubation: The plates are incubated for a period that corresponds to the duration of the

antiviral assay (e.g., 26 hours).[3]

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide

(MTT) is added to each well and incubated for 2-4 hours.

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is

added to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is read on a microplate reader at a specific

wavelength (e.g., 570 nm).
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CC50 Calculation: The CC50 is calculated as the concentration of the compound that

reduces cell viability by 50% compared to the placebo-treated cells.
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Figure 2: General workflow for in vitro preclinical antiviral testing.

Conclusion
The available preclinical data from in vitro studies indicate that Amantadine hydrochloride

possesses antiviral activity against influenza A and, to a lesser extent, other viruses such as

SARS-CoV-2 and Zika virus, when compared to a placebo. Its primary mechanism against

influenza A involves the inhibition of the M2 proton channel. While these findings are promising,

it is important to note the limitations of in vitro studies. The reported IC50 values for SARS-

CoV-2 are relatively high, which may pose challenges for achieving therapeutic concentrations

in vivo without significant toxicity. Further in vivo preclinical studies and well-controlled clinical

trials are necessary to fully elucidate the therapeutic potential and safety profile of Amantadine

hydrochloride for various viral infections. The ongoing MND-SMANT trial will provide valuable

clinical data on the effects of Amantadine hydrochloride in a non-viral context, which may also

inform its broader pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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